

# physicochemical properties of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

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## Compound of Interest

Compound Name: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B060632

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## A Technical Guide to Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate**. This unique bicyclic compound is of growing interest in medicinal chemistry as a rigid scaffold and a bioisostere for aromatic rings.

## Core Physicochemical Properties

**Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** is a bifunctional molecule featuring a strained bicyclo[1.1.1]pentane core, a methyl ester, and a hydroxymethyl group. These features contribute to its distinct three-dimensional structure and chemical reactivity.

## Identification and General Properties

Identifier	Value
CAS Number	180464-87-3[1][2]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>3</sub> [1][3][4]
Molecular Weight	156.18 g/mol [5][6]
Physical Form	Liquid or solid[2][3]
Purity	Typically ≥97%

## Structural and Computational Data

Identifier	Value
InChI	1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3[2]
InChI Key	BYTLJVZXUYVJKN-UHFFFAOYSA-N[2]
SMILES	O=C(OC)C1(C2)CC2(CO)C1[2]
MDL Number	MFCD23164154[2]
PubChem Substance ID	329822784[2]

## Thermal and Physical Properties

Property	Value
Boiling Point	212.3 ± 13.0 °C at 760 mmHg (Predicted)[3]
Density	1.352 ± 0.06 g/cm <sup>3</sup> (Predicted)[3]
Refractive Index	1.574 (Calculated)[7]
Flash Point	Not applicable[2]

## Experimental Protocols

### Synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

A common synthetic application of **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** is its oxidation to the corresponding aldehyde. This transformation is a key step in the elaboration of the bicyclo[1.1.1]pentane scaffold for various applications.

Reaction: Oxidation of a primary alcohol to an aldehyde.

Materials:

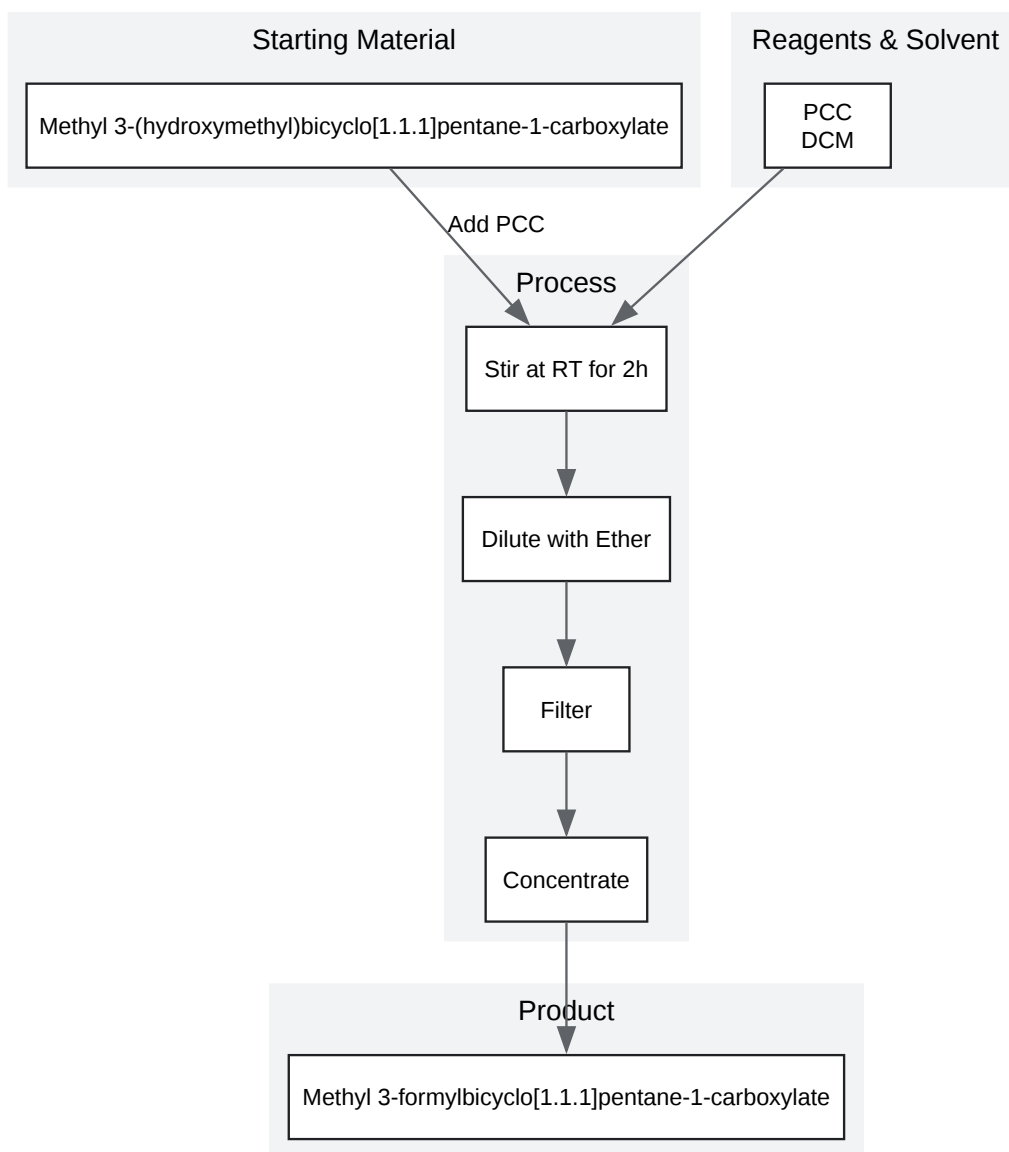
- **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** (1.0 equiv)
- Pyridinium chlorochromate (PCC) (1.5 equiv)
- Dichloromethane (DCM)
- Diethyl ether

Procedure:

- Dissolve **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** (2.0 g, 12.81 mmol) in DCM (68.0 mL) at room temperature.[\[8\]](#)
- Add PCC (4.1 g, 19.21 mmol) in portions to the solution.[\[8\]](#)
- Stir the mixture at room temperature for 2 hours.[\[8\]](#)
- Dilute the reaction mixture with ether (180 mL) and stir for an additional 20 minutes.[\[8\]](#)
- Filter the mixture to remove the solid precipitate.[\[8\]](#)
- Concentrate the filtrate under reduced pressure to yield Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate.[\[8\]](#)

The reported yield for this procedure is 96%.[\[8\]](#)

## Oxidation of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

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Synthetic workflow for the oxidation of the title compound.

## Applications in Drug Discovery

The rigid bicyclo[1.1.1]pentane core offers a unique three-dimensional geometry that is increasingly utilized in drug design to improve metabolic stability and solubility.[6] One of the notable applications of **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** is as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[4][9]

## Role in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC is crucial for orienting the two ligands optimally to facilitate this process. The rigid structure of the bicyclo[1.1.1]pentane unit derived from **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** can provide precise spatial control within the PROTAC molecule.

Conceptual signaling pathway for a PROTAC utilizing a bicyclo[1.1.1]pentane-based linker.

## Safety and Handling

**Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** is classified as harmful if swallowed (Acute Tox. 4 Oral).[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment.

- Hazard Statements: H302 (Harmful if swallowed)[2]
- Precautionary Statements: P264, P270, P301 + P312 + P330, P501[2]
- Signal Word: Warning[2]
- Pictogram: GHS07[2]

Store in a well-ventilated place at room temperature.[3]

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